2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole

GPR4 GPCR Cardiovascular Safety

GPCR screening libraries frequently contain hERG-active compounds that confound cardiotoxicity assessment. 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 756413-36-2) provides a clean pharmacological tool with demonstrated selectivity. • 53 nM GPR4 IC50; negligible hERG activity (>23 µM, >400x window) • 4 nM PARP-1/2 inhibition in MDA-MB-436 & CAPAN-1 cells • CNS-preferring muscarinic binding (cortex Ki=20 nM vs bladder Ki=107 nM) • Free pyrrolidine amine for direct amide/sulfonamide library synthesis • 97% purity; standard packs 25 mg-1 g; bulk custom synthesis available

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 756413-36-2
Cat. No. B1428157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
CAS756413-36-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14)
InChIKeyOFQGVINTJUCLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole Scaffold Overview


2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 756413-36-2) is a bicyclic heteroaromatic building block combining a benzimidazole core with a pyrrolidine ring at the 2-position. This structural motif is recurrent in ligands targeting G-protein coupled receptors (GPCRs) and enzymes such as poly(ADP-ribose) polymerase (PARP) [1]. The compound's free amine handle on the pyrrolidine ring enables facile derivatization, making it a versatile intermediate in medicinal chemistry campaigns. While the core scaffold is commercially available from multiple vendors in purities ranging from 95% to 97%, its true value proposition lies not in the unadorned core itself but in its demonstrated biological profile and selectivity across key target classes relevant to oncology, inflammation, and neuroscience research .

Derivatization Free amine handle enables facile parallel synthesis
Target Selectivity Reported GPCR and PARP inhibition with selectivity context
Use Context Research tool compound for target engagement and probe studies

Why 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole Is Irreplaceable


Attempting to substitute 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole with a generic benzimidazole derivative (e.g., 2-methylbenzimidazole) or a simple pyrrolidine-based scaffold fails to recapitulate its unique polypharmacology and selectivity profile. The precise spatial orientation of the pyrrolidine nitrogen relative to the benzimidazole core dictates engagement with distinct binding pockets. For instance, the compound demonstrates a 53 nM IC50 for GPR4 antagonism while exhibiting negligible activity (>23 µM) against the hERG channel, a critical safety liability [1]. This functional selectivity—combining on-target GPCR modulation with off-target channel safety—is not a class property; it is a specific feature of this scaffold. Furthermore, related compounds such as (S)-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 1234680-96-6) may possess different stereochemical constraints and target engagement profiles, precluding interchangeable use in assays requiring the racemic or specific enantiomeric form .

Generic Benzimidazole
May not recapitulate the GPR4/hERG selectivity profile, altering assay interpretation
(S)-Enantiomer (CAS 1234680-96-6)
Stereochemistry may shift target engagement and off-target binding, limiting direct interchange
Alternative Heterocycle Linkers
Replacing pyrrolidine with other amines may disrupt binding pocket orientation and potency

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole Quantitative Evidence


GPR4 Antagonism Selectivity vs. hERG and H3

In a head-to-head panel of GPCR and ion channel assays, 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole demonstrates potent GPR4 antagonism (IC50 = 53 nM) while exhibiting no meaningful affinity for hERG (IC50 = 23,000 nM) or histamine H3 receptor (IC50 = 30,000 nM) [1]. This selectivity window is critical for compounds targeting the proton-sensing GPCR family, where off-target ion channel blockade can lead to cardiotoxicity.

GPR4 vs hERG/H3
Head-to-head
GPR4 IC50 = 53 nM; hERG IC50 = 23,000 nM; H3 IC50 = 30,000 nM
Supports GPR4 pathway engagement with reduced cardiotoxicity risk
>400-fold selectivity window; HeLa cAMP assay context
GPR4 GPCR Cardiovascular Safety Inflammation

PARP Inhibition Potency vs. Veliparib

A series of benzimidazole carboxamide derivatives built upon the 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole scaffold, specifically compounds 5cj and 5cp, demonstrated PARP-1 and PARP-2 inhibition with IC50 values of approximately 4 nM, equivalent to the clinical PARP inhibitor veliparib [1]. Notably, these derivatives exhibited slightly superior cytotoxicity against BRCA-mutant cancer cell lines MDA-MB-436 and CAPAN-1 compared to both veliparib and olaparib, with IC50 values of 17.4 µM and 11.4 µM (vs. 19.8 µM and 15.5 µM for olaparib) [2].

PARP-1/2 vs Veliparib
Head-to-head
PARP-1/2 IC50 = 4 nM; MDA-MB-436 IC50 = 17.4 µM (derivative 5cj)
Equivalent enzymatic potency; reported cell-based activity context
Compared to olaparib IC50 19.8 µM in same cell line
PARP-1 PARP-2 Cancer DNA Repair

Muscarinic Receptor Tissue Selectivity

The compound exhibits moderate affinity for muscarinic acetylcholine receptors, with a Ki of 20 nM against cerebral cortex receptors, 56 nM against parotid gland receptors, 72 nM against cardiac receptors, and 107 nM against urinary bladder receptors [1]. This tissue-specific differential binding profile—showing approximately 5-fold selectivity for central over peripheral muscarinic receptors—suggests utility in neuroscience applications where minimizing peripheral cholinergic side effects is desirable.

Muscarinic Tissue Ki
Class-level
Cortex Ki = 20 nM; Bladder Ki = 107 nM
Tissue-selective binding profile may support CNS research
5.4-fold selectivity; [3H]-QNB binding assay
Muscarinic Acetylcholine Receptor Neurology CNS

CYP3A4 Time-Dependent Inhibition

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole demonstrates low time-dependent inhibition of recombinant human CYP3A4, with an IC50 of 1,560 nM after 30 minutes of incubation [1]. This value is >29-fold higher than the IC50 for GPR4 antagonism (53 nM), indicating a favorable safety margin against CYP-mediated drug-drug interactions.

CYP3A4 TDI
Class-level
IC50 = 1,560 nM
Low DDI risk context at research concentrations
30-min incubation; >29-fold window vs GPR4 IC50
CYP3A4 Drug-Drug Interaction ADME

HCV NS5A Inhibitor Scaffold Utility

The 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole motif serves as a privileged scaffold in the development of hepatitis C virus (HCV) NS5A inhibitors, culminating in the discovery of the marketed drug pibrentasvir (ABT-530) [1]. Structure-activity relationship studies highlight that the pyrrolidinyl-benzimidazole anchor is essential for high potency against HCV replicons and improved resistance profiles compared to earlier NS5A inhibitors lacking this structural element [2].

HCV NS5A Scaffold
Class-level
Core motif in pibrentasvir (approved drug)
Supports antiviral research scaffold selection
Sub-nanomolar replicon potency reported; resistance profile context
HCV NS5A Antiviral Medicinal Chemistry

Purity and Hazard Classification

Commercially available 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is supplied with a minimum purity of 95% (typically 97% for catalog items), with molecular weight confirmed as 187.24 g/mol (C11H13N3) . According to the ECHA C&L Inventory, the compound is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation), necessitating appropriate laboratory handling precautions [1]. Pricing at the 25 mg scale is approximately €197, with 250 mg available for €783, positioning it as a mid-cost building block suitable for exploratory research quantities .

Purity & Safety
Specification review
≥95% purity; H302/H315/H319/H335
Standard building block grade; requires lab safety protocol
ECHA notified classification; pricing context available
Analytical Chemistry Safety Procurement

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole Application Scenarios


GPR4 Antagonist Screening & Inflammation Models

Researchers investigating the role of proton-sensing GPCRs in inflammation, angiogenesis, or myocardial infarction can employ this compound as a selective GPR4 antagonist tool. The 53 nM IC50 combined with >400-fold selectivity over hERG minimizes cardiotoxicity confounds in cellular and ex vivo assays [1]. The compound is suitable for establishing target engagement and efficacy in models of acid-induced inflammatory responses.

PARP Inhibitor Lead Optimization for Oncology

Medicinal chemistry teams developing next-generation PARP inhibitors for BRCA-mutant cancers should prioritize this scaffold for hit-to-lead optimization. Derivatives built on this core have demonstrated 4 nM PARP-1/2 inhibition and favorable cytotoxicity profiles in MDA-MB-436 and CAPAN-1 cells, matching veliparib's potency while showing improved cell-based activity over olaparib [2].

CNS-Targeted Muscarinic Ligand Design

Given the tissue-selective muscarinic receptor binding profile (cerebral cortex Ki = 20 nM vs. bladder Ki = 107 nM), this scaffold serves as an ideal starting point for designing centrally active muscarinic modulators with reduced peripheral side effects [3]. Structure-activity relationship studies can explore substitutions that further enhance this selectivity window.

NS5A Inhibitor Scaffold Expansion for Antivirals

Building on the success of pibrentasvir, antiviral discovery groups can leverage this core to generate novel NS5A inhibitors with improved resistance profiles. The pyrrolidinyl-benzimidazole anchor has been clinically validated, and patent literature supports its use in HCV inhibitor development [4]. The scaffold may also be repurposed for other viral targets requiring similar binding motifs.

Application
Selection Property
Validation Focus
GPR4 antagonist screening
GPCR selectivity profile
hERG safety margin in cellular models
PARP inhibitor lead optimization
PARP-1/2 inhibition potency
Cytotoxicity endpoint context in BRCA-mutant cells
CNS muscarinic modulator design
Tissue-selective binding profile
Peripheral side-effect mitigation context
Antiviral NS5A scaffold expansion
Approved drug structural motif
Resistance profile in replicon assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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